1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene
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Overview
Description
1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Radical Reactions: The trifluoromethylthio group can participate in radical reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring.
Scientific Research Applications
1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in pharmaceuticals and agrochemicals . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the fluoro and trifluoromethylthio groups, resulting in different chemical properties.
1,3-Dimethoxy-4-fluorobenzene: Contains a fluoro group but lacks the trifluoromethylthio group.
1,3-Dimethoxy-2-fluorobenzene: Contains a fluoro group but lacks the trifluoromethylthio group.
Uniqueness
1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both the fluoro and trifluoromethylthio groups, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H8F4O2S |
---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-fluoro-1,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(16-9(11,12)13)8(15-2)7(5)10/h3-4H,1-2H3 |
InChI Key |
NGKRSKRGWUFETR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)SC(F)(F)F)OC)F |
Origin of Product |
United States |
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